6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
描述
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine (CAS 1142191-85-2) is a halogenated pyridine derivative with a trimethylsilyl (TMS) substituent. Its molecular formula is C₈H₁₁BrClNSi, with a molecular weight of 264.63 g/mol and a purity of 97% . The compound features a pyridine ring substituted with bromine (position 6), chlorine (position 2), and a TMS group (position 3). This combination of electron-withdrawing halogens and an electron-donating silyl group creates unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block in pharmaceuticals and materials science .
属性
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrClNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYYIXMSPIHUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673909 | |
| Record name | 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-85-2 | |
| Record name | Pyridine, 6-bromo-2-chloro-3-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a trimethylsilyl group, which may influence its reactivity and biological interactions.
The chemical structure of this compound can be represented as follows:
This compound is typically synthesized through various organic reactions, including cross-coupling methods, which allow for the introduction of functional groups that may enhance its biological activity.
Biological Activity Overview
The biological activities of this compound include:
Antiproliferative Effects
A study evaluating the antiproliferative effects of various pyridine derivatives found that bromo-substituted compounds could significantly inhibit cancer cell proliferation. For example, a related compound demonstrated an IC50 value of approximately 1.8 μM against HeLa cells, suggesting a promising therapeutic potential for similar structures .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| Bromo-substituted derivative | SW620 | 1.8 |
| Unsubstituted amidino group | Colon carcinoma | 0.4 |
Antibacterial Studies
In antibacterial assessments, compounds structurally similar to this compound were tested against various bacterial strains. While most showed limited antibacterial activity, one derivative exhibited moderate efficacy against E. coli with a MIC of 32 μM .
Antiviral Potential
The antiviral activity of pyridine derivatives has been explored in several studies. For instance, certain compounds have shown effectiveness against RNA viruses, indicating that structural modifications can enhance their bioactivity. The specific antiviral efficacy of this compound remains to be fully elucidated but warrants further investigation due to its structural similarities with known active compounds .
科学研究应用
Chemical Properties and Structure
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine (CAS 1142191-85-2) features a pyridine ring substituted with both bromine and chlorine atoms, along with a trimethylsilyl group. Its molecular formula is CHBrClNSi, with a molecular weight of 264.62 g/mol. The presence of these functional groups allows for diverse chemical reactivity, making it a valuable building block in synthetic chemistry.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as an essential intermediate in the synthesis of various organic molecules. It can participate in cross-coupling reactions, nucleophilic substitutions, and other transformations that lead to more complex structures.
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Cross-Coupling | Pd-catalyzed coupling with aryl boronic acids | Aryl-substituted pyridines |
| Nucleophilic Substitution | Reaction with amines or thiols | Amino or thio derivatives |
Case Study: Synthesis of Pyridine Derivatives
A systematic study demonstrated the chemoselectivity of cross-coupling reactions involving bromo-chloro-pyridine derivatives. In one experiment, this compound was reacted with phenylboronic acid to yield a variety of substituted pyridine derivatives with high yields (up to 95%) .
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that certain modifications can enhance activity against strains such as MRSA and VRE.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 1.5 µM |
| Derivative A | VRE | 0.63 µM |
Cytotoxicity Studies
In vitro cytotoxicity assessments reveal moderate activity against cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 30 µM. These findings suggest potential for further development in anticancer therapies .
Material Science
Development of New Materials
The compound is also utilized in the creation of advanced materials, particularly polymers and coatings that require specific chemical properties. Its unique structure allows for modifications that can tailor the physical and chemical characteristics of the resulting materials.
Mechanism of Action
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. The trimethylsilyl group acts as a protecting group while the halogen substituents facilitate various chemical reactions that can influence biological pathways .
Case Study 1: Antibacterial Efficacy
A comparative study on various pyridine derivatives highlighted that structural modifications significantly improve antibacterial activity. The presence of the trimethylsilyl ethynyl group was particularly noted for enhancing efficacy against resistant bacterial strains .
Case Study 2: Anticancer Potential
Investigations into related compounds showed promising results in inhibiting cell proliferation in vitro. The mechanism appears to involve apoptosis induction, suggesting a pathway for therapeutic development .
相似化合物的比较
Structural and Electronic Differences
The table below summarizes key structural and electronic distinctions between the target compound and analogs:
Data Tables
Physical Properties
准备方法
Preparation of 3-Bromo-6-chloropyridine Intermediates
A key intermediate in the synthesis is 3-bromo-6-chloropyridine or its derivatives, which can be further functionalized. According to patent CN103058921A, a three-step synthetic route to 3-bromo-6-chloropyridyl-2-formic acid (a closely related intermediate) involves:
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Oxidation of 3-bromo-6-chloropyridine to 3-bromo-6-chloropyridine oxynitride | 3-bromo-6-chloropyridine, carbamide peroxide, trifluoroacetic anhydride, chloroform solvent, 10–35 °C, 10+ hours | 68.6% yield of oxynitride solid, no purification needed |
| 2 | Cyanation to 3-bromo-6-chloropyridine-2-cyanogen | 3-bromo-6-chloropyridine oxynitride, trimethylsilyl cyanide, triethylamine, acetonitrile, reflux 10+ hours | Crude product used directly in next step |
| 3 | Hydrolysis to 3-bromo-6-chloropyridine-2-formic acid | Concentrated sulfuric acid (90–98%), 140–180 °C, 2.5–4 hours | Suitable for large-scale production, environmentally safer than sodium cyanide methods |
This method avoids the use of highly toxic sodium cyanide and expensive fluorinated starting materials, making it industrially viable and environmentally friendly.
Introduction of the Trimethylsilyl Group at the 3-Position
The incorporation of the trimethylsilyl (TMS) group into pyridine derivatives is generally achieved through silylation reactions using reagents such as chlorotrimethylsilane or trimethylsilyl chloride in the presence of a base or via transition-metal-catalyzed coupling reactions.
While direct literature on 6-bromo-2-chloro-3-(trimethylsilyl)pyridine is scarce, analogous methods for silylation of halogenated pyridines involve:
- Metalation of the pyridine ring at the desired position (e.g., via lithium-halogen exchange or directed ortho-metalation).
- Subsequent reaction with trimethylsilyl chloride or related silylating agents to install the TMS group.
For example, selective metalation using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidino magnesium chloride lithium chloride complex) followed by electrophilic trapping with trimethylsilyl chloride is a common approach to achieve C–Si bond formation on pyridine rings.
Typical Reaction Conditions for Silylation
| Parameter | Typical Conditions |
|---|---|
| Metalation reagent | TMPMgCl·LiCl or n-BuLi |
| Solvent | THF or ether solvents |
| Temperature | −78 °C to 0 °C |
| Silylating agent | Chlorotrimethylsilane (TMSCl) |
| Reaction time | 1–4 hours |
| Work-up | Quenching with water or ammonium chloride solution, extraction, drying |
This approach allows regioselective silylation at the 3-position of the pyridine ring when the 2- and 6-positions are blocked by halogens (Cl and Br respectively), directing metalation to the unsubstituted site.
Alternative Halogenation Methods for Pyridine Rings
Halogenation to introduce bromine and chlorine substituents on pyridine rings can be performed by:
- Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine for bromination.
- Chlorination using sulfuryl chloride or N-chlorosuccinimide (NCS).
- Directed lithiation followed by quenching with halogen sources.
For example, preparation of 2-methyl-3-bromopyridine (a related halogenated pyridine) involves bromination of the amino-pyridine intermediate under acidic conditions with bromine at low temperatures, followed by diazotization and substitution steps. These methods inform the halogenation steps for preparing 6-bromo-2-chloro derivatives.
Summary Table of Preparation Steps for this compound
| Step | Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 3-bromo-6-chloropyridine synthesis or procurement | From halogenation or commercial source | Key intermediate |
| 2 | Metalation at 3-position | TMPMgCl·LiCl or n-BuLi, THF, low temp | Regioselective lithiation |
| 3 | Silylation | Chlorotrimethylsilane, 0 °C to rt | Installation of TMS group |
| 4 | Purification | Extraction, chromatography | Obtain pure this compound |
Research Findings and Considerations
- The use of carbamide peroxide and trifluoroacetic anhydride for oxidation is a mild and safe alternative to harsher oxidants, yielding high purity intermediates suitable for scale-up.
- Trimethylsilyl cyanide (TMSCN) is a safer cyanide source compared to sodium cyanide, reducing environmental and safety risks during cyanation steps.
- Selective metalation using TMPMgCl·LiCl has been demonstrated to provide regioselectivity in functionalizing pyridine derivatives, enabling efficient silylation at the 3-position despite the presence of other halogens.
- Bromination and chlorination steps require careful control of temperature and reagent addition rates to avoid over-halogenation or side reactions.
常见问题
Q. What are the common synthetic routes for preparing 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves sequential halogenation and silylation steps. A plausible route begins with a pyridine precursor subjected to bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under radical initiation. Subsequent chlorination at the 2-position may employ POCl₃ or SOCl₂ under reflux. The trimethylsilyl group is introduced via nucleophilic substitution using trimethylsilyl chloride (TMSCl) in the presence of a base like LDA (lithium diisopropylamide) at low temperatures (-78°C). Key Considerations:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Multi-modal characterization is essential:
- NMR Spectroscopy:
- ¹H NMR: Absence of aromatic protons confirms substitution at positions 2, 3, and 5. Trimethylsilyl protons appear as a singlet at ~0.3 ppm.
- ¹³C NMR: Signals for Br- and Cl-substituted carbons are deshielded (e.g., C-6 at ~140 ppm).
- Mass Spectrometry (HRMS): Exact mass confirms molecular formula (C₉H₁₂BrClNSi; calc. ~293.94 g/mol).
- X-ray Crystallography: Resolves regiochemistry and validates steric effects of the bulky TMS group .
Q. What safety precautions are necessary when handling this compound in the lab?
Answer:
- Hazard Mitigation:
- Storage:
- Store at 4–8°C under inert gas (argon) to prevent hydrolysis of the TMS group.
- Waste Disposal:
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group influence regioselectivity in cross-coupling reactions?
Answer: The TMS group at position 3 directs coupling reactions (e.g., Suzuki-Miyaura) to the 6-bromo position due to steric hindrance. Computational studies (DFT) show that the TMS group increases the activation barrier for oxidative addition at C-3 by ~5 kcal/mol compared to C-6. Experimental validation via kinetic monitoring (GC-MS) confirms faster conversion at C-6 . Practical Tip:
- Use Pd(PPh₃)₄ as a catalyst for enhanced selectivity in polar aprotic solvents (e.g., DMF) .
Q. What strategies resolve contradictions in stability data under aqueous vs. anhydrous conditions?
Answer: Discrepancies arise from hydrolysis of the TMS group in protic solvents. Stability studies show:
- Anhydrous Conditions: Stable for >6 months at 4°C (TGA/DSC data).
- Aqueous Conditions: Rapid hydrolysis (t₁/₂ = 2 h at pH 7) forms 3-hydroxypyridine derivatives.
Methodological Approach: - Use Karl Fischer titration to monitor trace moisture in stored samples.
- Stabilize with molecular sieves (3Å) in anhydrous THF or DCM .
Q. How can computational modeling predict reactivity in catalytic systems involving this compound?
Answer: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) map frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example:
Q. What are the limitations of using this compound in photophysical studies?
Answer:
- UV-Vis Absorption: The TMS group induces hypsochromic shifts, reducing absorbance in the visible range (λmax ~270 nm).
- Fluorescence Quenching: Heavy atom effect from Br and Cl diminishes quantum yield (Φ < 0.1).
Workaround: - Derivatize via Sonogashira coupling to introduce conjugated systems (e.g., arylacetylenes) for enhanced photostability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
